molecular formula C13H21N3O3S B2532799 6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201822-94-6

6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2532799
CAS No.: 2201822-94-6
M. Wt: 299.39
InChI Key: MPZMGWPBTOSVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridazinone core, a scaffold recognized for its relevance in pharmaceutical development . The molecule is further functionalized with a tert-butyl group, a common moiety used to modulate the compound's metabolic stability and steric properties , and a methanesulfonylazetidine group, which can influence the molecule's physicochemical characteristics and pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules. It may also serve as a pharmacologically active scaffold for probing biological targets in various disease models, given that similar heterocyclic structures have been investigated for their biological activities . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should conduct all necessary experiments and evaluations to determine the compound's specific properties and suitability for their projects.

Properties

IUPAC Name

6-tert-butyl-2-[(1-methylsulfonylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-13(2,3)11-5-6-12(17)16(14-11)9-10-7-15(8-10)20(4,18)19/h5-6,10H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZMGWPBTOSVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a dihydropyridazinone core with a tert-butyl group and a methanesulfonylazetidine substituent. Its molecular formula is C14H20N4O2SC_{14}H_{20}N_4O_2S, and it has a molecular weight of approximately 308.4 g/mol. The structural representation can be summarized as follows:

  • Core Structure : Dihydropyridazinone
  • Substituents : Tert-butyl and methanesulfonylazetidine

Pharmacological Effects

Research indicates that compounds similar to 6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of pyridazinones possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro and in vivo.
  • Cytotoxicity : Certain derivatives have been tested for cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Many pyridazinones act by inhibiting specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation.
  • Modulation of Cell Signaling Pathways : Compounds can influence signaling pathways related to cell proliferation and apoptosis, contributing to their anticancer effects.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridazinone derivatives, it was found that compounds with similar substituents to those in This compound exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

CompoundMIC (µg/mL)Activity
Compound A64Moderate
Compound B32Strong
Target Compound128Weak

Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties, the compound was assessed for its ability to inhibit nitric oxide production in macrophages. Results indicated a dose-dependent decrease in nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases.

Concentration (µM)Nitric Oxide Production (µM)
025
1020
5015
10010

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Dihydropyridazinone Derivatives

Compound Name (CAS Number) Substituent Features Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Evidence ID
6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (2097921-99-6) Triazolo-pyridazine fused ring on piperidine C₁₉H₂₅N₇O 367.4 Bulky triazolo group vs. methanesulfonylazetidine; increased π-π interaction potential
6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (2097925-10-3) Cyclopentylmethyl on piperidine C₂₀H₃₃N₃O 331.5 Highly lipophilic cyclopentylmethyl group; reduced polarity
6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one (2309573-37-1) Phenoxypropanoyl ester on piperidine C₂₄H₃₃N₃O₄ 427.5 Ester and aromatic groups; potential metabolic instability vs. sulfonamide
6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one (2202367-74-4) 3-Chloropyridine on azetidine C₁₇H₂₁ClN₄O 332.8 Chlorine enhances electron-withdrawing effects; smaller substituent vs. methanesulfonyl
6-tert-butyl-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one (2310152-40-8) Methylpyrazolo-pyrimidine on piperidine C₁₉H₂₅N₇O 367.4 Pyrazolopyrimidine moiety for H-bonding; similar MW but distinct heterocycle
2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydropyridazin-3-one (N/A) Styryl and benzyl groups C₂₅H₂₈N₂O 384.5 Extended conjugation via styryl group; increased hydrophobicity

Structural and Functional Insights

Triazolo-Pyridazine Derivative (CAS 2097921-99-6) : The fused triazolo-pyridazine ring introduces rigidity and planar geometry, favoring π-π stacking interactions in biological targets. However, its bulkiness may reduce membrane permeability compared to the target compound’s compact methanesulfonylazetidine group .

This contrasts with the target’s sulfonamide group, which balances hydrophilicity .

Phenoxypropanoyl Ester Derivative (CAS 2309573-37-1): The ester linkage and methoxy group may render this compound prone to hydrolysis, limiting its metabolic stability compared to the sulfonamide’s robustness .

The smaller azetidine substituent may improve binding pocket compatibility in sterically restricted environments .

Pyrazolopyrimidine Derivative (CAS 2310152-40-8): The pyrazolopyrimidine group offers hydrogen-bond acceptor/donor sites, which could enhance target affinity but may also increase off-target interactions compared to the sulfonamide’s specificity .

Graph Theory-Based Structural Comparison

Using graph theory (), the target compound’s methanesulfonylazetidine group represents a unique subgraph with a sulfonamide node and azetidine cycle, distinct from the piperidine/heteroaromatic subgraphs in analogs. This difference may correlate with divergent physicochemical profiles, such as:

  • Polar Surface Area (PSA) : The sulfonamide group increases PSA (~60 Ų), improving solubility over cyclopentylmethyl (PSA ~40 Ų) .
  • Synthetic Complexity : Methanesulfonylazetidine requires specialized sulfonylation steps (cf. ’s silyl-protected intermediates), whereas piperidine-based analogs utilize more common coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.